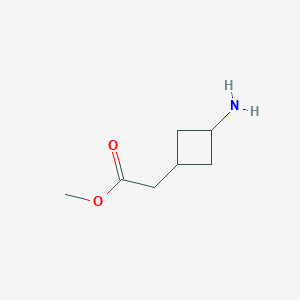
1-(Pyridin-4-YL)octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-YL)octan-1-amine is an organic compound featuring a pyridine ring attached to an octylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-YL)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with octylamine under basic conditions. The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux, allowing the nucleophilic substitution to occur, yielding this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-YL)octan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-4-YL)octan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-YL)octan-1-amine largely depends on its interaction with biological targets. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(Pyridin-4-YL)methanamine
- 1-(Pyridin-4-YL)ethan-1-one
- N-(Pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness: 1-(Pyridin-4-YL)octan-1-amine stands out due to its longer alkyl chain, which can influence its lipophilicity and membrane permeability. This property makes it particularly interesting for applications requiring enhanced cellular uptake or interaction with lipid membranes .
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
1-pyridin-4-yloctan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-7-13(14)12-8-10-15-11-9-12/h8-11,13H,2-7,14H2,1H3 |
InChI Key |
RUABMRDDNVWFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


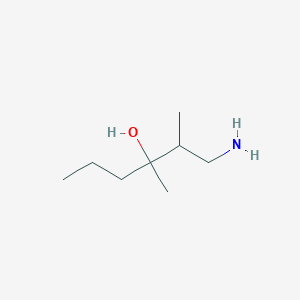
![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)
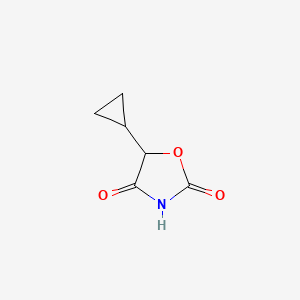

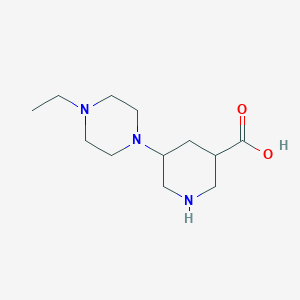

![4-Aminofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13193619.png)

![{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13193639.png)
![5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B13193648.png)
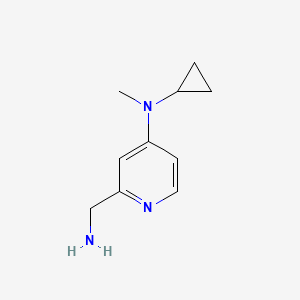
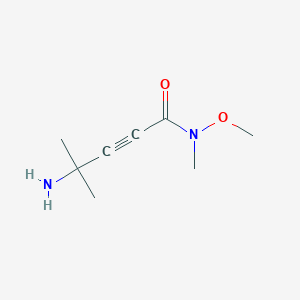
![Spiro[4.5]decane-8-sulfonamide](/img/structure/B13193671.png)
